![molecular formula C23H28N2O B7548189 (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone, also known as BDBM or Compound 1, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to a variety of targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is that it is a relatively simple compound to synthesize, making it an attractive starting point for drug development. However, its complex spirocyclic structure can make it difficult to modify, which may limit its utility in some applications. Additionally, this compound has been shown to have low solubility in aqueous solutions, which can make it challenging to work with in the lab.
Future Directions
There are a number of potential future directions for research on (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. Another potential direction is the study of this compound's effects on protein-protein interactions, which could lead to the development of new drugs targeting these interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesis Methods
The synthesis of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone involves a multistep process that starts with the reaction of 2-phenylacetonitrile with sodium hydride to form the corresponding carbanion. The carbanion then undergoes a Mannich reaction with N-benzyl-3-piperidone to produce the spirocyclic intermediate. The intermediate is then deprotected and oxidized to form this compound.
Scientific Research Applications
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. It has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has been used as a starting point for the development of new drugs for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-22(21-9-5-2-6-10-21)25-17-13-23(14-18-25)11-15-24(16-12-23)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQPQJGZKKGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.